4-[(4-Nitrophenyl)sulfonyl]morpholine
Overview
Description
4-[(4-Nitrophenyl)sulfonyl]morpholine is an organic compound with the molecular formula C10H12N2O5S It is characterized by the presence of a morpholine ring attached to a nitrophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)sulfonyl]morpholine typically involves the reaction of morpholine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenyl)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Reduction: The major product is 4-[(4-Aminophenyl)sulfonyl]morpholine.
Substitution: Depending on the nucleophile, various substituted morpholine derivatives can be formed.
Scientific Research Applications
4-[(4-Nitrophenyl)sulfonyl]morpholine has several applications in scientific research:
Biology: It has been studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloro-4-nitrophenyl)sulfonyl]morpholine
- 4-[(2-Fluoro-4-nitrophenyl)sulfonyl]morpholine
- 4-[(4-Nitrophenyl)sulfinyl]morpholine
- 4-[(N-(4-Nitrophenyl)carbamoyl)morpholine]
Uniqueness
4-[(4-Nitrophenyl)sulfonyl]morpholine is unique due to its specific structural features, such as the nitrophenyl sulfonyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different inhibitory effects on enzymes and proteins, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(4-nitrophenyl)sulfonylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c13-12(14)9-1-3-10(4-2-9)18(15,16)11-5-7-17-8-6-11/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGHDHBPWCKATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284707 | |
Record name | 4-[(4-nitrophenyl)sulfonyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-30-2 | |
Record name | 1024-30-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(4-nitrophenyl)sulfonyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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